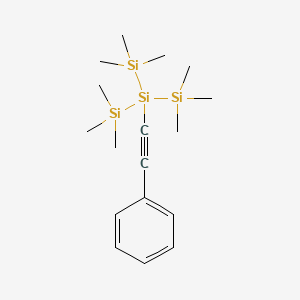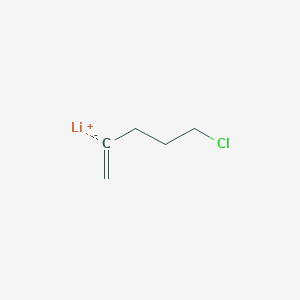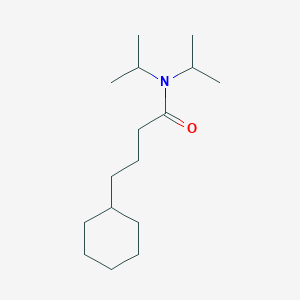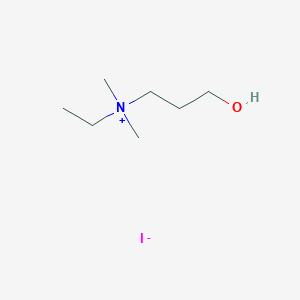
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of an ethyl group, a hydroxy group, and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide typically involves the quaternization of N,N-dimethylpropan-1-amine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to isolate the final product.
化学反応の分析
Types of Reactions
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the iodide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
科学的研究の応用
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
The mechanism of action of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N,N-Dimethylpropan-1-amine
- N-Ethyl-N,N-dimethylpropan-1-aminium chloride
- N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium bromide
Uniqueness
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide ion makes it particularly useful in certain substitution reactions and applications where iodide is preferred over other halides.
特性
| 93245-78-4 | |
分子式 |
C7H18INO |
分子量 |
259.13 g/mol |
IUPAC名 |
ethyl-(3-hydroxypropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-8(2,3)6-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UEGXOIKURQCSEO-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C)CCCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
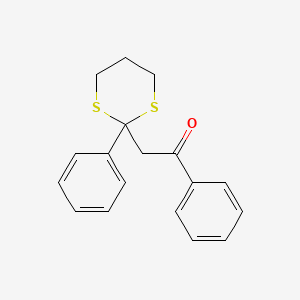
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
